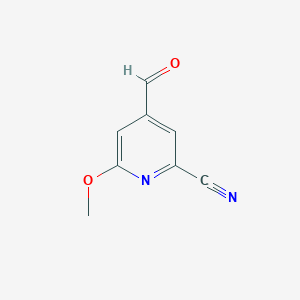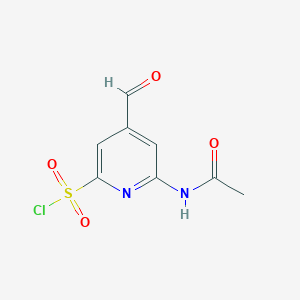
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 6-amino-4-formylpyridine with acetic anhydride to introduce the acetylamino group. This is followed by the sulfonation of the resulting intermediate with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The acetylamino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Condensation Reagents: Aldehydes, ketones, acid catalysts
Major Products
Sulfonamides: Formed by substitution of the sulfonyl chloride group with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Carboxylic Acids: Formed by oxidation of the formyl group.
Alcohols: Formed by reduction of the formyl group.
Applications De Recherche Scientifique
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The formyl and acetylamino groups can also participate in various biochemical reactions, further contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4-formylpyridine-2-sulfonyl chloride: Lacks the acetylamino group, making it less reactive in certain condensation reactions.
6-Benzoylamino-4-formylpyridine-2-sulfonyl chloride: Contains a benzoylamino group instead of an acetylamino group, which can affect its reactivity and biological activity.
Uniqueness
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride is unique due to the presence of both the acetylamino and sulfonyl chloride groups, which provide a combination of reactivity and functionality that is not found in many other compounds. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Propriétés
Formule moléculaire |
C8H7ClN2O4S |
|---|---|
Poids moléculaire |
262.67 g/mol |
Nom IUPAC |
6-acetamido-4-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O4S/c1-5(13)10-7-2-6(4-12)3-8(11-7)16(9,14)15/h2-4H,1H3,(H,10,11,13) |
Clé InChI |
CBIYLUXDWIUAAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CC(=C1)C=O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



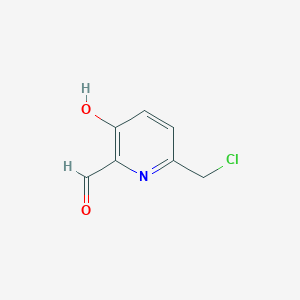
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
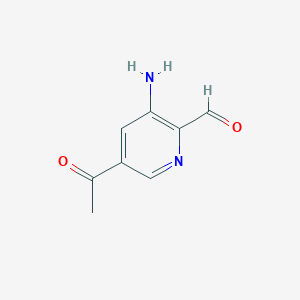
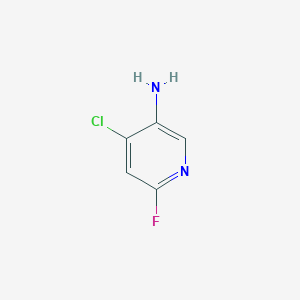
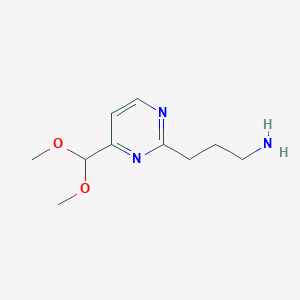
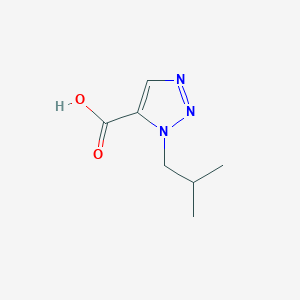
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
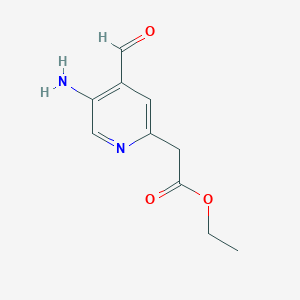
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
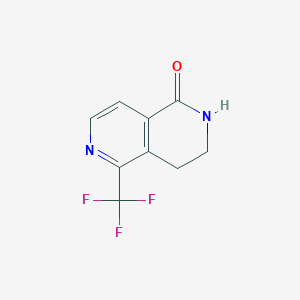
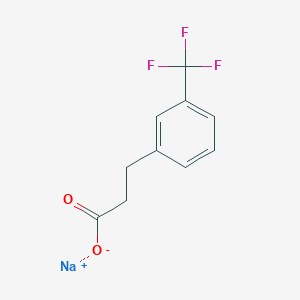
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
